REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Cl)[CH3:2].[C]=O.[OH-:10].[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:10])[CH3:2] |f:2.3,^3:7|
|
Name
|
|
Quantity
|
612.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction solution is constantly agitated during the reaction by means of a circulation pump
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel with a capacity of 7.5 liters, there are combined
|
Type
|
CUSTOM
|
Details
|
After the reaction temperature of 55° C.
|
Type
|
CUSTOM
|
Details
|
in such a manner that a pH value of about 7.0 is sustained during the reaction
|
Type
|
CUSTOM
|
Details
|
After 5 hours of reaction time a transformation of 79.2%
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution is separated from the NaCl on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 596 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Cl)[CH3:2].[C]=O.[OH-:10].[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:10])[CH3:2] |f:2.3,^3:7|
|
Name
|
|
Quantity
|
612.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction solution is constantly agitated during the reaction by means of a circulation pump
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel with a capacity of 7.5 liters, there are combined
|
Type
|
CUSTOM
|
Details
|
After the reaction temperature of 55° C.
|
Type
|
CUSTOM
|
Details
|
in such a manner that a pH value of about 7.0 is sustained during the reaction
|
Type
|
CUSTOM
|
Details
|
After 5 hours of reaction time a transformation of 79.2%
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution is separated from the NaCl on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 596 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |